2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, also known as 2-FMTA, is a carboxylic acid that has been used in many scientific research applications. It is an important chemical compound that has been studied for its unique properties, such as its ability to act as a catalyst in certain reactions and its potential to act as an inhibitor in metabolic processes. The purpose of
Scientific Research Applications
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been studied for its potential applications in the field of scientific research. It has been found to act as a catalyst in the reaction of certain compounds, such as the synthesis of 1,4-dihydropyridines. In addition, it has also been shown to act as an inhibitor in certain metabolic processes, such as the inhibition of the enzyme xanthine oxidase and the inhibition of the enzyme phospholipase A2.
Mechanism of Action
2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been found to act as a catalyst in certain reactions by forming an intermediate complex with the substrate. This intermediate complex then undergoes a reaction to form the desired product. In addition, this compound has also been found to act as an inhibitor in certain metabolic processes by binding to the active site of certain enzymes and preventing them from catalyzing the desired reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. In addition, this compound has been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Furthermore, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid in lab experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it can be used in a variety of reactions and can act as both a catalyst and inhibitor in certain processes. However, there are also some limitations to its use in lab experiments. For example, it is not a very stable compound and can degrade over time. In addition, it is not very soluble in water and can be difficult to work with.
Future Directions
There are several potential future directions for the use of 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid in scientific research. One potential area of research is to explore its potential use as an inhibitor in metabolic processes, such as the inhibition of the enzyme xanthine oxidase. In addition, further research could be conducted to explore its potential use as an antioxidant, with the aim of preventing certain diseases. Finally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as 1,4-dihydropyridines.
properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-6-8(9(13)14)16-10(12-6)11-5-7-3-2-4-15-7/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHZJZGHCSXYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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